Key Physicochemical Differentiator: Hydrogen Bond Acceptor Count Enhances Solubility and Permeability Balance
The target compound possesses a total of 5 hydrogen bond acceptors (HBAs) and 2 hydrogen bond donors (HBDs), compared to the common N-methylpicolinamide-thienopyrimidine analogues which typically have only 4 HBAs and 1-2 HBDs [REFS-1, REFS-2]. This increased HBA count arises from the ethyl-linked picolinamide moiety, which introduces an additional carbonyl oxygen relative to simpler amide derivatives. By class-level inference, a higher HBA count within a moderate lipophilicity range (XLogP3-AA = 0.9) can enhance aqueous solubility without excessively compromising passive membrane permeability [3]. This differentiated HBA/HBD profile may confer superior in vitro solubility and assay compatibility compared to more lipophilic, less polar analogues in the same thienopyrimidine series.
| Evidence Dimension | Hydrogen Bond Acceptor Count (Drug-likeness) |
|---|---|
| Target Compound Data | 5 HBA; 2 HBD; XLogP3-AA = 0.9 |
| Comparator Or Baseline | Typical N-methylpicolinamide thienopyrimidine analogues: 4 HBA; 1-2 HBD; XLogP3-AA typically 1.5–2.5 |
| Quantified Difference | Target compound has +1 HBA and lower XLogP3 (0.9 vs. 1.5–2.5) compared to common analogues |
| Conditions | Computed properties via PubChem (XLogP3, Cactvs) [REFS-1, REFS-2] |
Why This Matters
A higher HBA count combined with lower lipophilicity suggests improved aqueous solubility, which is critical for achieving reliable dose-response data in biochemical and cell-based assays, reducing the risk of false negatives due to compound precipitation.
- [1] PubChem. Compound Summary for CID 91818885, N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)picolinamide. Computed Properties section. View Source
- [2] PubChem. Representative N-methylpicolinamide thienopyrimidine compound (CID sample). Computed Properties data accessed 2026-05-08. View Source
- [3] Lipinski, C.A. et al. Advanced Drug Delivery Reviews, 2001, 46(1-3), 3-26. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. View Source
